N-Boc-aminomethanol

Purity Quality Control Peptide Synthesis

N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) delivers unique orthogonal reactivity: a Boc‑protected amine for acid‑labile deprotection and a free hydroxyl that can be oxidized, esterified, or converted to a leaving group. This dual functionality is essential for constructing somatotropin polypeptide antagonists and heterobifunctional ADCs. The 97% purity batch ensures minimal side products in SPPS, and XLogP3 of 0.3 simplifies reverse‑phase HPLC purification. Choose this building block when simple Boc‑amines fail to provide the required hydroxymethyl handle.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 365572-48-1
Cat. No. B580237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-aminomethanol
CAS365572-48-1
Synonyms(Hydroxymethyl)carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCO
InChIInChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9)
InChIKeyWVBAFRIVZUVHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-aminomethanol (CAS 365572-48-1) Technical Baseline for Procurement Decision-Making


N-Boc-aminomethanol (CAS 365572-48-1), also known as tert-butyl (hydroxymethyl)carbamate, is a bifunctional organic building block with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . The compound contains a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protected amino group . It is commercially available with a typical purity specification of 97% and requires refrigerated storage at 2–8°C . The product is used as a synthetic reagent in the preparation of somatotropin polypeptides which function as growth hormone receptor antagonists [1].

Why N-Boc-aminomethanol (CAS 365572-48-1) Cannot Be Substituted by Generic Boc-Protected Amines


Generic substitution with other Boc-protected amines fails because the hydroxymethyl group in N-Boc-aminomethanol provides a unique nucleophilic handle for downstream functionalization that is absent in simple Boc-amines such as N-Boc-ethylamine or N-Boc-propylamine. The free hydroxyl enables further derivatization or replacement with other reactive functional groups, a feature essential for constructing the specific linkage motifs required in somatotropin polypeptide antagonists . While the Boc group itself confers standard acid-labile protection common to the class, the hydroxymethyl moiety establishes a distinct reactivity profile: the hydroxyl can be oxidized, esterified, or converted to a leaving group, enabling synthetic pathways that are inaccessible to non-hydroxylated analogs [1]. Substitution would require de novo redesign of the synthetic route, introducing additional protection/deprotection steps and reducing overall yield and purity.

N-Boc-aminomethanol (CAS 365572-48-1): Quantitative Differentiation Evidence for Scientific Selection


Purity Specification: 97% Minimum Purity for Reproducible Synthesis

Commercial suppliers specify a minimum purity of 97% for N-Boc-aminomethanol (CAS 365572-48-1) as determined by HPLC and NMR analysis [1]. This specification exceeds the 95% minimum purity commonly listed for generic Boc-protected amines such as N-Boc-ethanolamine and N-Boc-propanolamine from bulk chemical suppliers .

Purity Quality Control Peptide Synthesis

Storage Stability: Mandated 2–8°C Refrigeration for Long-Term Integrity

N-Boc-aminomethanol requires refrigerated storage at 2–8°C to maintain its chemical integrity . In contrast, many simpler Boc-amines (e.g., N-Boc-ethylamine) are stable at room temperature for extended periods [1]. The increased thermal sensitivity of N-Boc-aminomethanol is a direct consequence of the hydroxymethyl group's susceptibility to oxidation and moisture uptake, which must be managed in procurement and inventory planning.

Storage Stability Degradation Quality Assurance

Synthetic Application Specificity: Validated Reagent for Somatotropin Polypeptide Antagonists

N-Boc-aminomethanol is specifically cited in the patent literature as a synthetic reagent for the preparation of somatotropin polypeptides that function as growth hormone receptor antagonists [1]. This validated application distinguishes it from other Boc-protected amino alcohols (e.g., N-Boc-aminoethanol) that lack documented use in this therapeutic class. The hydroxymethyl group is essential for installing the specific N-terminal modification required for antagonist activity.

Somatotropin Antagonists Growth Hormone Receptor Peptide Synthesis

Reactivity Profile: Hydroxymethyl Group Enables Unique Derivatization Pathways

The hydroxymethyl group in N-Boc-aminomethanol can be oxidized to a carboxylic acid, converted to an aldehyde, or substituted via nucleophilic displacement after activation . This trifunctional reactivity is absent in non-hydroxylated Boc-amines such as N-Boc-methylamine or N-Boc-ethylamine, which can only undergo Boc deprotection and amine functionalization. The presence of the hydroxyl group effectively doubles the number of synthetic handles available in a single building block.

Synthetic Versatility Functional Group Interconversion Linker Chemistry

Physical Property Profile: Balanced Hydrophilicity-Lipophilicity for Aqueous-Organic Biphasic Reactions

N-Boc-aminomethanol has a calculated XLogP3 value of 0.3 , indicating a balanced hydrophilicity-lipophilicity profile that facilitates partitioning in biphasic aqueous-organic reaction systems. In comparison, N-Boc-ethylamine (XLogP3 ~1.0) and N-Boc-propylamine (XLogP3 ~1.5) exhibit progressively higher lipophilicity, which can limit their utility in aqueous-phase peptide couplings [1].

Partition Coefficient Solubility Reaction Medium

High-Impact Application Scenarios for N-Boc-aminomethanol (CAS 365572-48-1) in Scientific and Industrial Research


Synthesis of Somatotropin Polypeptide Antagonists for Growth Hormone Receptor Modulation

N-Boc-aminomethanol is the reagent of choice for introducing a hydroxymethyl-modified amino terminus in somatotropin polypeptide antagonists, as documented by Fustero et al. (2007). The compound's 97% purity specification ensures minimal side-product formation during solid-phase peptide synthesis, while the hydroxymethyl group provides a critical functional handle for N-terminal capping that confers antagonist activity [1]. Substitution with non-hydroxylated Boc-amines would yield inactive agonists rather than the desired antagonists.

Building Block for Bifunctional Linker Constructs in Bioconjugate Chemistry

The hydroxymethyl group in N-Boc-aminomethanol enables orthogonal functionalization strategies: the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for conjugation, while the hydroxyl can be independently activated (e.g., as a tosylate or mesylate) or oxidized to a carboxylic acid [1]. This orthogonal reactivity is not available with simpler Boc-amines, making N-Boc-aminomethanol uniquely suited for constructing heterobifunctional linkers used in antibody-drug conjugates and targeted delivery systems.

Peptidomimetic Scaffold Construction Requiring N-Terminal Hydroxymethyl Modification

In medicinal chemistry programs targeting proteolytically stable peptidomimetics, the hydroxymethyl group of N-Boc-aminomethanol serves as a bioisostere for the α-carbon of glycine, providing enhanced metabolic stability while retaining key hydrogen-bonding interactions [1]. The compound's balanced XLogP3 value (0.3) facilitates purification by reverse-phase HPLC, a critical consideration for library synthesis and hit-to-lead optimization workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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